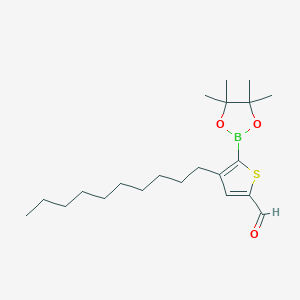
4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a decyl chain, a dioxaborolane group, and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Decyl Chain: The decyl chain can be introduced via a Friedel-Crafts alkylation reaction, where the thiophene ring is alkylated with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formylation: The aldehyde group can be introduced via a Vilsmeier-Haack reaction, where the thiophene derivative is treated with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxaborolane group can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium(0) catalyst, aryl halide, and a base such as potassium carbonate in an organic solvent like toluene.
Major Products
Oxidation: 4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid.
Reduction: 4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-methanol.
Substitution: Various aryl-substituted thiophene derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science.
Biology
While direct biological applications might be limited, derivatives of this compound could be explored for their biological activity, particularly in drug discovery and development.
Medicine
Potential medicinal applications could involve the synthesis of thiophene-based drugs, which are known for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and functional groups that allow for fine-tuning of electronic properties.
作用机制
The mechanism of action for this compound would depend on its specific application. In the context of organic electronics, the compound’s conjugated system allows for efficient charge transport. In chemical reactions, the dioxaborolane group facilitates cross-coupling reactions by forming stable intermediates with palladium catalysts.
相似化合物的比较
Similar Compounds
4-Decylthiophene-2-carbaldehyde: Lacks the dioxaborolane group, making it less versatile for cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde: Similar structure but without the decyl chain, affecting its solubility and electronic properties.
4-Decyl-5-bromothiophene-2-carbaldehyde: Contains a bromine atom instead of the dioxaborolane group, which can also participate in cross-coupling reactions but with different reactivity and conditions.
Uniqueness
The presence of both the decyl chain and the dioxaborolane group in 4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde makes it particularly unique. The decyl chain enhances solubility in organic solvents, while the dioxaborolane group allows for versatile cross-coupling reactions, making it a valuable intermediate in organic synthesis and materials science.
属性
分子式 |
C21H35BO3S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
4-decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C21H35BO3S/c1-6-7-8-9-10-11-12-13-14-17-15-18(16-23)26-19(17)22-24-20(2,3)21(4,5)25-22/h15-16H,6-14H2,1-5H3 |
InChI 键 |
DFMXMOUTUTXJLZ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C=O)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


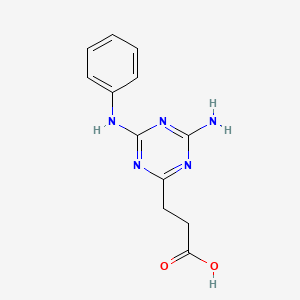
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
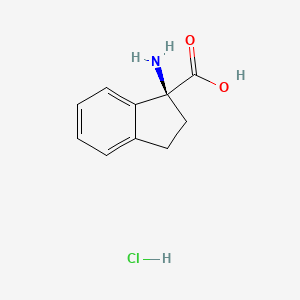
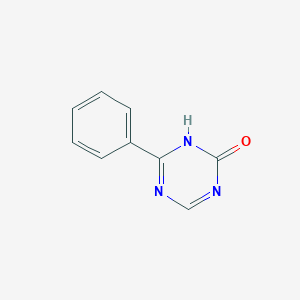
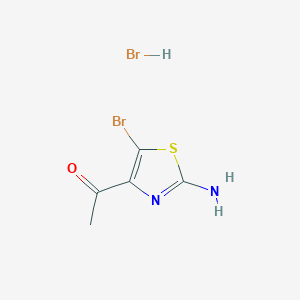
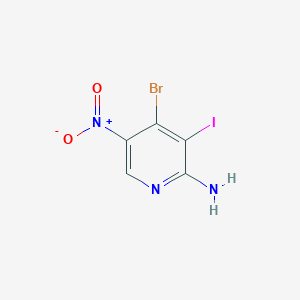
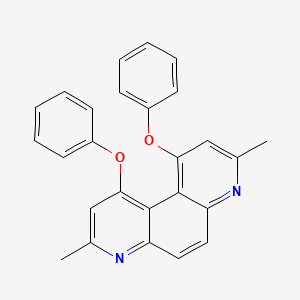
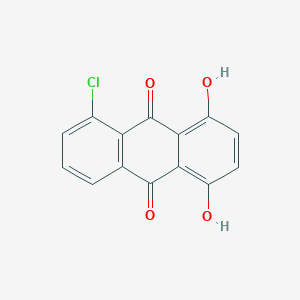
![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
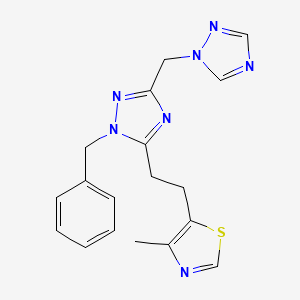
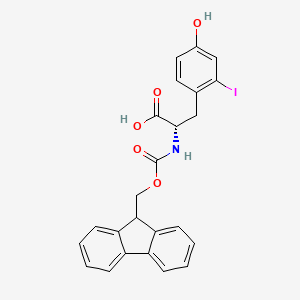
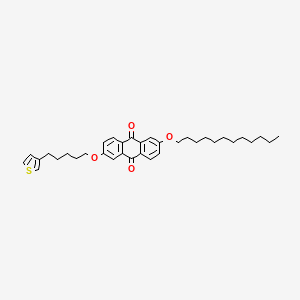
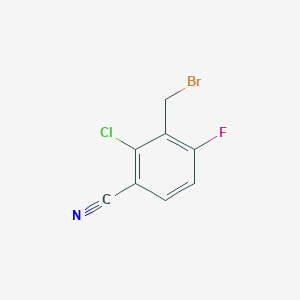
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)
